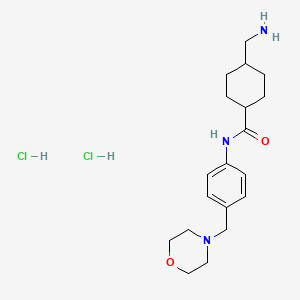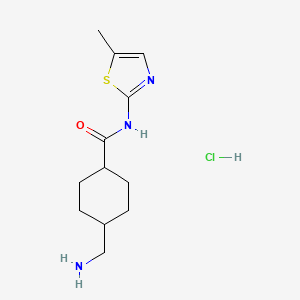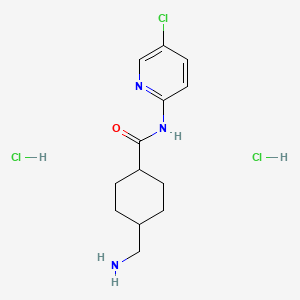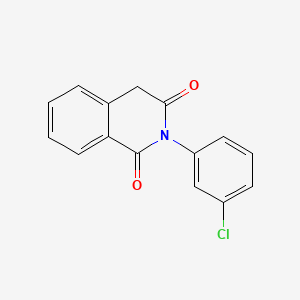
(trans)-4-Aminomethyl-cyclohexanecarboxylic acid (4-methyl-thiazol-2-yl)-amide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(trans)-4-Aminomethylcyclohexanecarboxylic acid (4-methylthiazol-2-yl)amide, hydrochloride is a compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which combines a cyclohexane ring with an aminomethyl group and a carboxylic acid moiety, along with a thiazole ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (trans)-4-Aminomethylcyclohexanecarboxylic acid (4-methylthiazol-2-yl)amide, hydrochloride involves several steps:
Catalytic Hydrogenation: 4-hydroxybenzoic acid undergoes catalytic hydrogenation to form 4-hydroxycyclohexyl formic acid.
Esterification: The resulting 4-hydroxycyclohexyl formic acid is esterified to produce 4-hydroxycyclohexyl formic ether.
Oxidation: The ether is then oxidized to form 4-oxo cyclohexyl formic ether.
Condensation: 4-oxo cyclohexyl formic ether undergoes condensation with nitromethane to yield 4-nitryl methylene cyclohexyl formic ether.
Catalytic Hydrogenation: This intermediate is further hydrogenated to produce 4-aminomethyl cyclohexyl formic ether.
Hydrolysis and Conversion: Finally, the ether is hydrolyzed and converted to (trans)-4-Aminomethylcyclohexanecarboxylic acid (4-methylthiazol-2-yl)amide, hydrochloride.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield, cost-effectiveness, and minimal environmental impact. The use of efficient catalysts and reaction conditions is crucial to achieving these goals .
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: Reduction reactions can convert the carboxylic acid moiety to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, especially at the thiazole ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Corresponding oxides and ketones.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis .
Biology
In biological research, the compound is used to study enzyme interactions and protein binding due to its ability to mimic natural substrates .
Medicine
Industry
Industrially, the compound is used in the production of specialty chemicals and materials, including polymers and resins .
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The aminomethyl group and carboxylic acid moiety play crucial roles in binding to these targets, leading to various biological effects. The thiazole ring enhances the compound’s stability and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tranexamic Acid: Similar structure but lacks the thiazole ring.
Aminocaproic Acid: Similar aminomethyl and carboxylic acid groups but different ring structure.
Uniqueness
The presence of the thiazole ring in (trans)-4-Aminomethylcyclohexanecarboxylic acid (4-methylthiazol-2-yl)amide, hydrochloride distinguishes it from other similar compounds. This ring enhances its stability and binding affinity, making it more effective in various applications .
Propriétés
Numéro CAS |
1204337-42-7 |
|---|---|
Formule moléculaire |
C12H20ClN3OS |
Poids moléculaire |
289.83 g/mol |
Nom IUPAC |
4-(aminomethyl)-N-(4-methyl-1,3-thiazol-2-yl)cyclohexane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C12H19N3OS.ClH/c1-8-7-17-12(14-8)15-11(16)10-4-2-9(6-13)3-5-10;/h7,9-10H,2-6,13H2,1H3,(H,14,15,16);1H |
Clé InChI |
GQJWVPYCSBXBET-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=N1)NC(=O)C2CCC(CC2)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


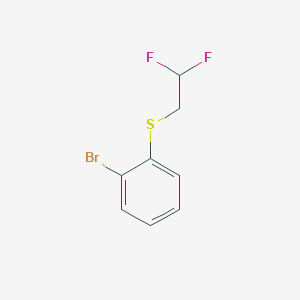
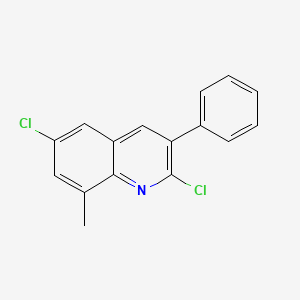
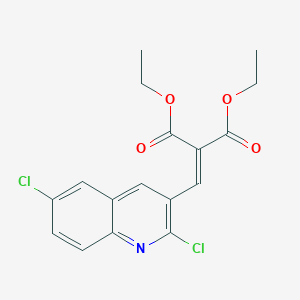
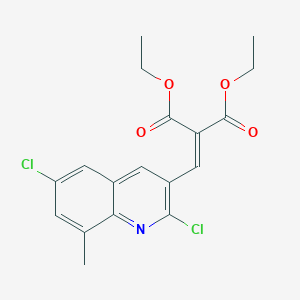
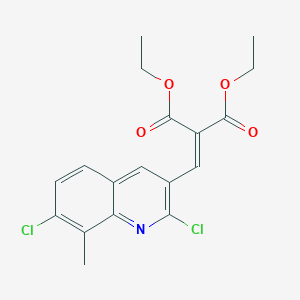
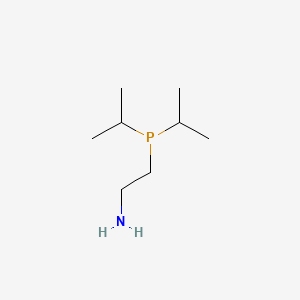
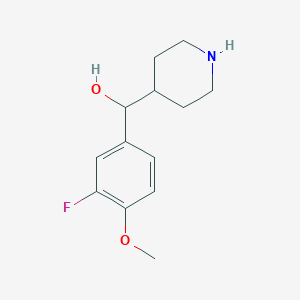
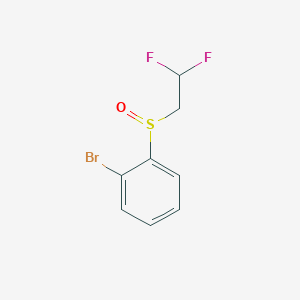
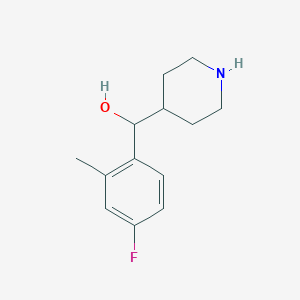
![(trans)-4-Aminomethylcyclohexanecarboxylic acid (4-[1,2,4]triazol-1-ylmethylphenyl)amide,hydrochloride](/img/structure/B8270736.png)
